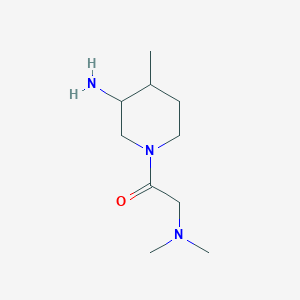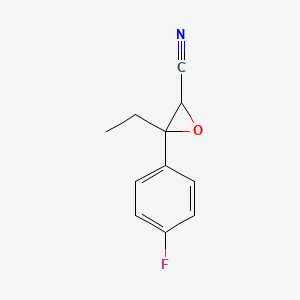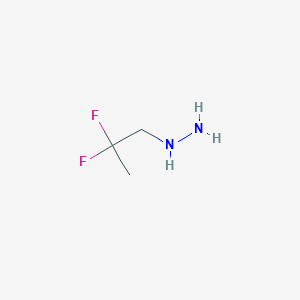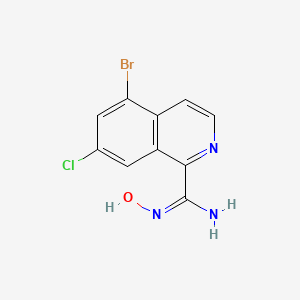
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methyl group, as well as a dimethylaminoethyl ketone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors. For example, 4-methylpiperidine can be prepared by the hydrogenation of 4-methylpyridine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For instance, 4-methylpiperidine can be reacted with ammonia or an amine to form 3-amino-4-methylpiperidine.
Formation of the Dimethylaminoethyl Ketone Moiety: This can be achieved through a reaction between a suitable ketone precursor and dimethylamine. For example, 2-chloroacetone can be reacted with dimethylamine to form 2-(dimethylamino)ethan-1-one.
Coupling Reaction: The final step involves coupling the 3-amino-4-methylpiperidine with the 2-(dimethylamino)ethan-1-one through a condensation reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反応の分析
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and condensation reactions can form imines or enamines.
科学的研究の応用
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)-2-(methylamino)ethan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(propylamino)ethan-1-one: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is unique due to the presence of both the dimethylaminoethyl ketone moiety and the 3-amino-4-methylpiperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
1-(3-amino-4-methylpiperidin-1-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C10H21N3O/c1-8-4-5-13(6-9(8)11)10(14)7-12(2)3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
JQXNYQGFYMQWNG-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1N)C(=O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)


![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)






![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
